molecular formula C20H18ClNO2 B1420581 2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-88-3

2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1420581
M. Wt: 339.8 g/mol
InChI Key: TUDVMSWHWJSYNZ-UHFFFAOYSA-N
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Description

The compound “2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been found to possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of quinoline derivatives, showcasing their potential in creating complex molecular structures with significant optical properties. For instance, a study on the synthesis and characterization of nonlinear optical properties of quinoline derivatives highlighted their potential as candidates for optical limiting applications. These compounds were synthesized and characterized using methods like 1H NMR, UV–Vis, and FT-IR spectroscopy, demonstrating their utility in the development of materials with specific optical behaviors (Ruanwas et al., 2010).

Fluorescence Derivatization Reagent

Quinoline derivatives have been identified as highly sensitive fluorescence derivatization reagents for alcohols and amines in high-performance liquid chromatography (HPLC), enhancing detection sensitivity. This application is crucial for analytical chemistry, where detecting and quantifying trace amounts of substances is essential (Yoshida et al., 1992; Yoshida et al., 1993).

Corrosion Inhibition

A computational study on the corrosion inhibition performances of novel quinoline derivatives against the corrosion of iron revealed that these compounds exhibit promising adsorption and corrosion inhibition properties. Quantum chemical and molecular dynamics simulation approaches were used to investigate these properties, suggesting that quinoline derivatives could serve as effective corrosion inhibitors for protecting metal surfaces (Erdoğan et al., 2017).

Complexation Studies

Complexation studies of certain quinoline derivatives with metals have been conducted, providing insights into their potential applications in creating complex molecular structures with desired properties. These studies include pH-metric and theoretical investigations, highlighting the versatility of quinoline derivatives in forming complexes with various metals, which could have implications in catalysis, material science, and pharmaceuticals (Samy et al., 2018).

Luminescent Properties and Catalysis

Cyclometalated Pd(II) and Ir(III) complexes with quinoline derivatives have been synthesized and characterized, exhibiting luminescent properties and application in catalytic processes. These findings underscore the utility of quinoline derivatives in developing luminescent materials and their role in facilitating catalytic reactions, which is significant for both material science and synthetic chemistry (Xu et al., 2014).

properties

IUPAC Name

2-(3-ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-4-24-15-7-5-6-14(10-15)18-11-17(20(21)23)16-9-12(2)8-13(3)19(16)22-18/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDVMSWHWJSYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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